Thalidomide 4'-oxyacetamide-alkyl-C2-amine (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

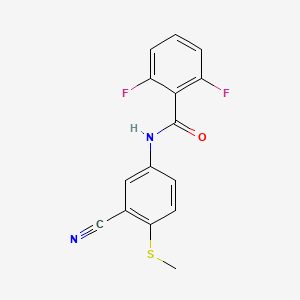

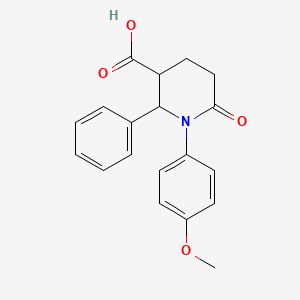

Thalidomide 4’-oxyacetamide-alkyl-C2-amine (hydrochloride) is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus a short alkyl linker ready for conjugation to a target protein ligand . This compound is part of a range of functionalized tool molecules for PROTAC R&D .

Molecular Structure Analysis

The chemical name for this compound is N - (2-Aminoethyl)-2- [ [2- (2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H -isoindol-4-yl]oxy]acetamide hydrochloride . The molecular weight is 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl .Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.81 and its formula is C 17 H 18 N 4 O 6 .HCl . . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

Protein Degradation: Targeting CRBN

Thalidomide and its derivatives have emerged as crucial protein degraders in clinical practice. A pivotal breakthrough occurred when researchers identified cereblon (CRBN) as the direct target of thalidomide and its derivatives . Here’s how it works:

Chiral Separation and Drug Discovery

Chirality plays a critical role in drug development. Thalidomide-linker 10 exists as a pair of mirror-image molecules (enantiomers). Researchers have explored chiral separation techniques to isolate these enantiomers, which could have applications in drug discovery . By understanding the distinct properties of each enantiomer, scientists can optimize drug efficacy and safety.

Anti-Tumor and Anti-Metastatic Effects

Preclinical studies indicate that thalidomide derivatives exhibit anti-tumor and anti-metastatic activities. These findings drive further investigation into their role in cancer management.

Mecanismo De Acción

- The binding of Thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation .

- This interaction results in the recognition and degradation of specific proteins, including neosubstrates .

- Downstream effects include changes in cytokine production, cell proliferation, and tumor growth inhibition .

- Impact on Bioavailability : Thalidomide’s pharmacokinetics influence its bioavailability and therapeutic efficacy .

Target of Action: Cereblon (CRBN)

Mode of Action: Molecular Glue

Biochemical Pathways: Downstream Effects

Pharmacokinetics (ADME):

Result of Action: Molecular and Cellular Effects

Action Environment: Environmental Factors

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6.ClH/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24;/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVNNSLQIHNBSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea](/img/structure/B2413144.png)

![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![Methyl 4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxylate](/img/structure/B2413151.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)

![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)